molecular formula C9H12BrN3O B3059948 1-Hydrazinoisoquinoline hydrobromide hydrate CAS No. 1456807-59-2

1-Hydrazinoisoquinoline hydrobromide hydrate

Cat. No. B3059948
CAS RN: 1456807-59-2
M. Wt: 258.12
InChI Key: RPRSKCAMGCWUPK-UHFFFAOYSA-N
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Description

1-Hydrazinoisoquinoline hydrobromide hydrate is a chemical compound with the CAS Number: 1456807-59-2 . It has a molecular weight of 258.12 and its linear formula is C9 H9 N3 . Br H . H2 O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3.BrH.H2O/c10-12-9-8-4-2-1-3-7 (8)5-6-11-9;;/h1-6H,10H2, (H,11,12);1H;1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Novel Ring Systems

1-Hydrazinoisoquinoline hydrobromide hydrate plays a crucial role in synthesizing novel ring systems. A study by Hajos & Messmer (1978) demonstrated its use in creating triazolo[4,3-b]isoquinoline, a new linearly fused ring system. This synthesis was significant due to its stability in the form of perchlorate salt, providing a foundational compound for further chemical investigations (Hajos & Messmer, 1978).

Antimicrobial Properties

1-Hydrazinoisoquinoline derivatives have been shown to possess antimicrobial properties. Manivel et al. (2009) synthesized new hydrazine derivatives that exhibited bacterial inhibition against Bacillus cereus and antifungal activity against Candida albicans. This research highlights the potential of these compounds in developing new antimicrobial agents (Manivel, Roopan, Kumar, & Khan, 2009).

Development of Sugar Hydrazones

El-Hiti et al. (2000) explored the condensation of 4-hydrazino-2-phenylquinazoline with monosaccharides, leading to the formation of sugar hydrazones. These compounds demonstrated antifungal and antibacterial activities, indicating their potential use in medicinal chemistry (El‐Hiti, Abdel-megeed, & Mahmoud, 2000).

Creation of Hydrazino-Carriers for Affinity Chromatography

This compound has been used in the preparation of high-capacity affinity adsorbents. Ito et al. (1986) developed hydrazino-carriers for low and high-performance affinity chromatography of lectins. This application demonstrates its role in biochemistry and molecular biology (Ito, Yamasaki, Seno, & Matsumoto, 1986).

Synthesis of Spiro-Fused Heterocyclic Systems

Karpenko et al. (2009) utilized 4-hydrazinoquinazoline in the synthesis of spiro-fused pyrazolino-triazinones. This innovative synthesis approach led to the creation of a new heterocyclic system, showing the compound's versatility in organic synthesis (Karpenko, Kovalenko, & Shishkin, 2009).

Development of Novel Pyrazole and Triazole Systems

Kamal et al. (2011) conducted research on the synthesis of pyrazolothienotetrahydroisoquinoline and triazolothienotetrahydroisoquinoline derivatives. Their work, which explored the antimicrobial properties of these compounds, showcases the compound's applicability in the creation of novel chemical entities with potential pharmacological uses (Kamal, Radwan, & Zaki, 2011).

Safety and Hazards

The safety data sheet (SDS) for 1-Hydrazinoisoquinoline hydrobromide hydrate can provide detailed information about its safety and hazards . Always follow safety guidelines when handling this compound.

properties

IUPAC Name

isoquinolin-1-ylhydrazine;hydrate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.BrH.H2O/c10-12-9-8-4-2-1-3-7(8)5-6-11-9;;/h1-6H,10H2,(H,11,12);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSKCAMGCWUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NN.O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1456807-59-2
Record name Isoquinoline, 1-hydrazinyl-, hydrobromide, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456807-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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